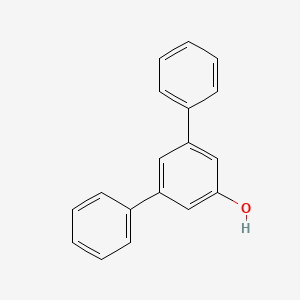
3,5-二苯基苯酚
描述
3,5-Diphenylphenol is a chemical compound with the molecular formula C18H14O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,5-Diphenylphenol involves the reaction of 3,5-dibromophenol with phenylboronic acid . The reaction is carried out in the presence of [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II) and potassium carbonate in 1,4-dioxane and lithium hydroxide monohydrate .Molecular Structure Analysis
The molecular structure of 3,5-Diphenylphenol consists of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is CSYMXGSXCONTDD-UHFFFAOYSA-N .Chemical Reactions Analysis
Phenols, including 3,5-Diphenylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .科学研究应用
化学反应中的催化活性
3,5-二苯基苯酚衍生物已被用于化学领域的催化活性。研究表明,从3,5-二苯基苯酚衍生的某些配合物展现出高效的催化性质。例如,双(N-2,6-二苯基苯酚-R-水杨醛亚胺)Pd(II)配合物在Suzuki-Miyaura交叉偶联反应和CO2与环氧化物合成环状碳酸酯中表现出有效性,突显了3,5-二苯基苯酚衍生物在促进重要化学转化中的潜力 (Oncel et al., 2016)。
抗氧化性质
多酚类化合物,包括与3,5-二苯基苯酚相关的化合物,已被广泛研究其抗氧化性质。例如,对膳食多酚的研究侧重于它们将不稳定氢原子转移给自由基的能力,这一机制被认为是抗氧化保护的基础。这些研究为氢原子转移动力学提供了见解,这对于理解类似3,5-二苯基苯酚的化合物的抗氧化效果至关重要 (Goupy et al., 2003)。
生化研究
在生化研究中,3,5-二苯基苯酚的衍生物已被研究其与生物系统的相互作用。例如,对某些多溴联苯醚和羟基衍生物的雌激素效力的研究揭示了这些化合物可以作为雌激素受体的激动剂。这类研究对于理解这些化合物的生物活性及其对健康的潜在影响具有重要意义 (Meerts et al., 2001)。
材料科学应用
在材料科学领域,从3,5-二苯基苯酚衍生的化合物的氧化还原行为已被探索。这些研究为这些化合物的电化学性质提供了宝贵信息,这对于开发具有特定氧化还原特性的新材料可能是相关的 (Kasumov et al., 2008)。
环境和健康研究
还进行了关于3,5-二苯基苯酚衍生物对环境和健康问题的影响的研究。例如,通过特定细菌菌株对二苯醚及其卤代衍生物的降解已被研究,为这些化合物的生物降解途径及其对环境健康的影响提供了见解 (Schmidt et al., 1992)。
安全和危害
作用机制
Target of Action
The identification of a compound’s primary targets often requires a combination of experimental studies and computational modeling .
Mode of Action
It is known that many phenolic compounds interact with biological systems through hydrogen bonding, polar interactions, and hydrophobic effects . These interactions can lead to changes in the function of target proteins or other biomolecules, potentially altering cellular processes .
Biochemical Pathways
For example, some phenolic compounds are involved in the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight, polarity, and solubility, can provide some insight into its likely adme properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
It is known that phenolic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and modes of action . These effects can include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diphenylphenol. These factors can include the pH and temperature of the environment, the presence of other molecules that can interact with 3,5-Diphenylphenol, and the specific characteristics of the biological system in which the compound is acting .
生化分析
Biochemical Properties
3,5-Diphenylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the hydroxylation of the phenyl groups, leading to the formation of more hydrophilic metabolites. Additionally, 3,5-Diphenylphenol can bind to certain proteins, altering their conformation and affecting their activity.
Cellular Effects
The effects of 3,5-Diphenylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3,5-Diphenylphenol can impact gene expression and cellular metabolism . In some cell types, it has been observed to induce apoptosis, while in others, it may promote cell proliferation. These effects are highly dependent on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
At the molecular level, 3,5-Diphenylphenol exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as those in the cytochrome P450 family . This inhibition can lead to altered metabolic pathways and changes in gene expression. Additionally, 3,5-Diphenylphenol can bind to DNA, potentially affecting transcriptional activity and leading to changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diphenylphenol can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 3,5-Diphenylphenol can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,5-Diphenylphenol in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . In some cases, high doses of 3,5-Diphenylphenol have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3,5-Diphenylphenol is involved in several metabolic pathways, primarily those related to its hydroxylation and subsequent conjugation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are more easily excreted from the body. These metabolic processes are crucial for the detoxification and elimination of 3,5-Diphenylphenol.
Transport and Distribution
Within cells and tissues, 3,5-Diphenylphenol is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of 3,5-Diphenylphenol can significantly influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Diphenylphenol is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it may exert its effects on cellular function. Post-translational modifications and targeting signals play a crucial role in directing 3,5-Diphenylphenol to these subcellular compartments.
属性
IUPAC Name |
3,5-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMXGSXCONTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393593 | |
| Record name | 3,5-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28023-86-1 | |
| Record name | 3,5-diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-diphenylphenol contribute to the solvatochromic properties of the pyridinium betaine?
A: While the provided abstracts don't explicitly detail the synthesis of the pyridinium betaine, we can infer that 3,5-diphenylphenol likely acts as a phenolic precursor. [, ] In the final betaine structure, the 3,5-diphenylphenol moiety would be directly linked to the positively charged nitrogen of the pyridinium ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

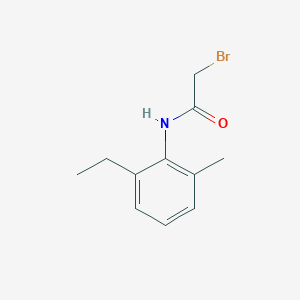

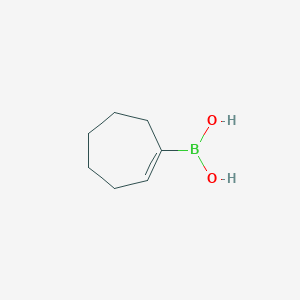

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)
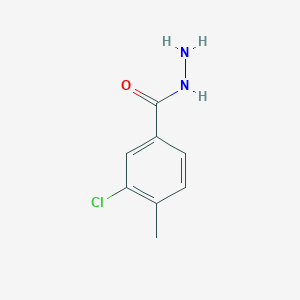
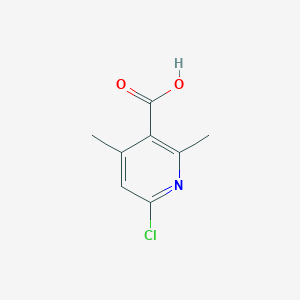
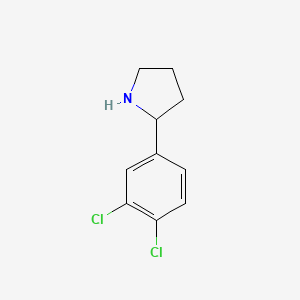
![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)

